molecular formula C4H6N2OS B3349966 2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one CAS No. 24676-14-0

2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one

Cat. No.: B3349966
CAS No.: 24676-14-0
M. Wt: 130.17 g/mol
InChI Key: YSHYSAKBZQCSQY-UHFFFAOYSA-N
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Description

2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chalcones with diphenylthiourea in ethanol, using potassium hydroxide and a few drops of piperidine as a catalyst . This method is favored for its efficiency and relatively mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied to optimize the synthesis process. This includes minimizing the use of hazardous reagents and solvents, and maximizing yield through efficient catalytic processes .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazine derivatives .

Scientific Research Applications

2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one is unique due to its specific ring structure and the presence of both amino and thiazinone functionalities. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

24676-14-0

Molecular Formula

C4H6N2OS

Molecular Weight

130.17 g/mol

IUPAC Name

2-imino-1,3-thiazinan-4-one

InChI

InChI=1S/C4H6N2OS/c5-4-6-3(7)1-2-8-4/h1-2H2,(H2,5,6,7)

InChI Key

YSHYSAKBZQCSQY-UHFFFAOYSA-N

SMILES

C1CSC(=NC1=O)N

Canonical SMILES

C1CSC(=N)NC1=O

24676-14-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one
Reactant of Route 2
2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one
Reactant of Route 3
2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one
Reactant of Route 4
2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one
Reactant of Route 5
2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one
Reactant of Route 6
2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one

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